1,5-Dibromo-2-iodo-4-methoxybenzene

Regioisomeric purity Polyhalogenated arene procurement Synthetic intermediate quality control

1,5-Dibromo-2-iodo-4-methoxybenzene (CAS 1695962-39-0) is a regiospecifically designed polyhalogenated arene for sequential palladium-catalyzed cross-coupling. The C2–I bond undergoes oxidative addition first under mild conditions, enabling selective installation of an aryl group at position 2, while the C1–Br and C5–Br sites remain for subsequent coupling steps. This orthogonal reactivity is exclusive to the 1,5-dibromo-2-iodo substitution pattern—regioisomers such as 1,3-dibromo-5-iodo-2-methoxybenzene (CAS 704909-77-3) display fundamentally different selectivity. Procure 98% pure material to ensure reproducible multi-step synthesis of unsymmetrical terphenyls and biaryl pharmacophores.

Molecular Formula C7H5Br2IO
Molecular Weight 391.83 g/mol
CAS No. 1695962-39-0
Cat. No. B6318619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dibromo-2-iodo-4-methoxybenzene
CAS1695962-39-0
Molecular FormulaC7H5Br2IO
Molecular Weight391.83 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1Br)Br)I
InChIInChI=1S/C7H5Br2IO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3
InChIKeyPHKSRXNRFGJDPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dibromo-2-iodo-4-methoxybenzene (CAS 1695962-39-0) – Technical Specifications and Procurement Reference for Polyhalogenated Arene Building Blocks


1,5-Dibromo-2-iodo-4-methoxybenzene (CAS 1695962-39-0) is a mixed-halogen tri-substituted aromatic compound with the molecular formula C₇H₅Br₂IO and molecular weight of 391.83 g/mol . As a polyhalogenated arene bearing both bromine and iodine substituents on a methoxybenzene scaffold, this compound belongs to a class of versatile synthetic intermediates employed in pharmaceutical synthesis and organic materials development [1]. The compound is commercially available as a solid from multiple vendors with catalogued purity specifications typically ranging from 95% to 98% , . Its structural characterization is well-defined, with the InChIKey PHKSRXNRFGJDPS-UHFFFAOYSA-N serving as a unique identifier .

Why 1,5-Dibromo-2-iodo-4-methoxybenzene Cannot Be Replaced by Regioisomeric or Alternative Polyhalogenated Arenes in Sequential Coupling Applications


In palladium-catalyzed cross-coupling synthetic sequences, the precise spatial arrangement of halogen substituents around the aromatic ring is the primary determinant of reaction outcomes. While the general reactivity hierarchy of aryl halides follows Ar–I >> Ar–Br >> Ar–Cl in oxidative addition [1], the absolute site selectivity in polyhalogenated arenes is governed by the interplay of electronic effects imparted by additional substituents and steric constraints [2]. For compounds bearing the same molecular formula (C₇H₅Br₂IO) but differing in substitution pattern—such as 1,3-dibromo-5-iodo-2-methoxybenzene (CAS 704909-77-3)—the electronic environment surrounding each halogen site is fundamentally altered. The methoxy group at position 4 in the target compound exerts a distinct ortho/para-directing electronic influence compared to the same group at position 2 in the regioisomer [3]. This translates to divergent coupling selectivity and product distribution that cannot be compensated for by simply adjusting catalyst loading or reaction temperature. Consequently, substituting one regioisomer for another introduces uncontrolled variability in synthetic sequences, potentially compromising both yield and product identity in multi-step pharmaceutical intermediate preparations.

Quantitative Differentiation Evidence: 1,5-Dibromo-2-iodo-4-methoxybenzene vs. Closest Regioisomeric Analog (CAS 704909-77-3)


Regioisomeric Purity Advantage: 98% Specification for 1,5-Dibromo-2-iodo-4-methoxybenzene vs. 95% for the 1,3-Dibromo Isomer

Direct procurement comparison between the target compound and its closest commercially available regioisomer, 1,3-dibromo-5-iodo-2-methoxybenzene (CAS 704909-77-3), reveals a quantifiable purity advantage. The target compound (1,5-dibromo-2-iodo-4-methoxybenzene) is offered with a specified purity of 98% from multiple suppliers , , whereas the 1,3-dibromo-5-iodo-2-methoxybenzene regioisomer is supplied with a minimum purity specification of ≥95% from the same manufacturer source . This 3% absolute purity differential reduces the maximum potential impurity burden by a factor of 2.5 (from ≤5% impurities to ≤2% impurities), which is particularly consequential in multi-step synthetic sequences where impurity propagation and accumulation can erode overall yield and complicate purification at later stages.

Regioisomeric purity Polyhalogenated arene procurement Synthetic intermediate quality control

Chemoselective Coupling Potential: Iodide Site (C2) Preferentially Oxidatively Adds over Bromide Sites (C1, C5)

The general reactivity hierarchy for aryl halides in palladium-catalyzed oxidative addition is firmly established as Ar–I >> Ar–OTf ∼ Ar–Br >> Ar–Cl, with aryl iodides reacting the most readily [1]. In the specific structural context of 1,5-dibromo-2-iodo-4-methoxybenzene, the iodine substituent occupies position 2, positioned ortho to the methoxy group at position 4. This electronic arrangement creates a predictable chemoselectivity gradient wherein the C2–I bond undergoes preferential oxidative addition under mild coupling conditions, enabling sequential functionalization where the iodide site is addressed first while preserving the C1 and C5 bromide sites for subsequent coupling steps [2]. This contrasts with the alternative regioisomeric arrangement (1,3-dibromo-5-iodo-2-methoxybenzene) where the iodide site at position 5 is meta to the methoxy group, altering the electronic activation profile and thereby the selectivity gradient.

Chemoselective cross-coupling Suzuki-Miyaura coupling Sequential functionalization Aryl iodide oxidative addition

Divergent Synthetic Utility: Ortho-Methoxy Activation Enables Distinct Coupling Selectivity Profile

The substitution pattern of 1,5-dibromo-2-iodo-4-methoxybenzene—featuring the methoxy group at position 4 flanked by bromine atoms at positions 1 and 5, with iodine at the ortho position 2—creates a unique electronic landscape that fundamentally differs from its commercially available regioisomers. In the target compound, the iodine substituent resides ortho to the strongly electron-donating methoxy group, whereas the bromine substituents occupy positions meta (C1) and ortho (C5) to the methoxy. This arrangement yields three halogen sites with electronically distinct activation profiles for cross-coupling [1]. By comparison, the regioisomer 1,3-dibromo-5-iodo-2-methoxybenzene (CAS 704909-77-3) places the methoxy group adjacent to two bromine atoms, with the iodine site positioned meta to the methoxy—an arrangement that produces a different coupling selectivity hierarchy . The ability to access either regioisomeric pattern is therefore not interchangeable; each enables a distinct synthetic route toward polyarylated products with defined connectivity.

Site-selective cross-coupling Polyhalogenated arene functionalization Electronic directing effects Synthetic route design

Procurement-Driven Application Scenarios for 1,5-Dibromo-2-iodo-4-methoxybenzene (CAS 1695962-39-0)


Sequential Suzuki-Miyaura Coupling for Unsymmetrical Terphenyl Derivatives

The differential reactivity between the C2–I site and the C1–Br/C5–Br sites enables controlled, stepwise cross-coupling with aryl boronic acids. Under mild conditions, the more reactive C2–I bond undergoes oxidative addition first [1], allowing selective installation of an aryl group at position 2. A subsequent coupling—conducted under modified conditions (e.g., elevated temperature or alternative ligand) [2]—addresses one or both remaining bromide sites, providing access to unsymmetrical terphenyl architectures. This sequential strategy is valuable in medicinal chemistry for constructing biaryl pharmacophores and in materials science for preparing π-extended conjugated systems.

Divergent Synthesis of Regioisomeric Polyaryl Scaffolds for Structure-Activity Relationship (SAR) Studies

The unique substitution pattern of 1,5-dibromo-2-iodo-4-methoxybenzene provides access to a specific polyarylation connectivity that is not accessible using alternative commercially available regioisomers such as 1,3-dibromo-5-iodo-2-methoxybenzene [3]. In pharmaceutical lead optimization campaigns, systematically varying the attachment points of aryl substituents around a central aromatic core is essential for mapping SAR and identifying optimal binding geometries. The 1,5-dibromo-2,4-substitution pattern yields molecular shapes and electronic distributions distinct from those produced by 1,3-dibromo-2,5-substitution, enabling exploration of a complementary region of chemical space.

Building Block for Polyhalogenated Intermediate Libraries in Medicinal Chemistry

The 98% purity specification available for this compound , supports its use as a reliable building block in parallel synthesis and library production workflows. Higher starting material purity minimizes the risk of cross-contamination from structurally similar impurities that could otherwise generate difficult-to-separate byproducts with nearly identical chromatographic retention times. This is particularly critical when the compound is employed in automated synthesis platforms where intermediate purification steps are limited and impurity propagation across multi-step sequences can compromise library integrity.

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